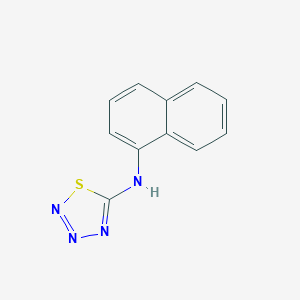

N-Naphthyl-1,2,3,4-thiatriazol-5-amine

Description

N-Naphthyl-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a 1,2,3,4-thiatriazole ring fused with a naphthyl group at the N-position. This structure combines aromaticity from the naphthalene moiety with the electron-deficient thiatriazole ring, conferring unique physicochemical and biological properties. Its synthesis often involves multicomponent reactions or substitutions to optimize solubility and activity, as seen in derivatives like compound 40 (described in ), which exhibits selective antibacterial effects and reduced cytotoxicity compared to analogs.

Properties

CAS No. |

10320-97-5 |

|---|---|

Molecular Formula |

C11H8N4S |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

N-naphthalen-1-ylthiatriazol-5-amine |

InChI |

InChI=1S/C11H8N4S/c1-2-6-9-8(4-1)5-3-7-10(9)12-11-13-14-15-16-11/h1-7H,(H,12,13,15) |

InChI Key |

NRPSYMDXSNYVNG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3 |

Other CAS No. |

10320-97-5 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have indicated that thiatriazole derivatives exhibit notable anticancer properties. For instance, compounds similar to N-Naphthyl-1,2,3,4-thiatriazol-5-amine have been tested for their ability to inhibit cancer cell growth. In vitro studies demonstrated that related compounds showed significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) ranged from 51.88% to 86.61% depending on the specific derivative and concentration used .

Antifungal Properties

The antifungal activity of thiatriazole derivatives has also been explored extensively. A study focused on the antifungal effects against Candida albicans showed that certain thiatriazole compounds had moderate activity with minimum inhibitory concentrations (MICs) ranging from 10.93 mg/L to 21.54 mg/L across different media types. This suggests potential for developing new antifungal agents based on the thiatriazole scaffold .

Agricultural Applications

Herbicidal Activity

this compound and its derivatives have been investigated for their herbicidal properties. The compound has demonstrated effectiveness in controlling a variety of unwanted vegetation while maintaining compatibility with crop plants. This is particularly important in agricultural practices where selective herbicides are required to minimize damage to desired crops .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a building block for synthesizing functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength due to the presence of the thiatriazole moiety which can impart specific interactions within the polymer network.

Case Study 1: Anticancer Activity

A systematic investigation was conducted on N-Aryl thiatriazole derivatives where this compound was included in the study. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptosis-related proteins.

Case Study 2: Herbicide Development

Research into the herbicidal efficacy of thiatriazole compounds led to the formulation of new herbicides that demonstrated improved selectivity and reduced toxicity compared to existing products on the market. Field trials confirmed their effectiveness against common weed species without harming neighboring crops.

Comparison with Similar Compounds

Structural Features

The compound’s distinction lies in its naphthyl-thiatriazole core, contrasting with other heterocycles such as triazoles, thiadiazoles, or isoxazoles. Key structural comparisons include:

Key Insight : The naphthyl group in this compound improves water solubility and target selectivity compared to smaller aryl groups (e.g., phenyl or benzyl), which often reduce polarity .

Antimicrobial Activity :

- This compound (compound 40) : Exhibits potent activity against C. difficile (MIC = 8 µg/mL) with minimal hemolysis (32 µg/mL) and cytotoxicity (CC50 = 32 µg/mL) .

- Benzimidazole-thiadiazole hybrids : Show moderate antibacterial activity (MIC ~16–32 µg/mL) but higher cytotoxicity (CC50 ~20 µg/mL) due to lipophilic benzimidazole moieties .

Anticancer Activity :

- 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine : Demonstrates anticancer activity via kinase inhibition (IC50 ~5–10 µM) but suffers from poor solubility .

- Triazoloquinazolin-amine derivatives () : Target topoisomerase enzymes (IC50 ~1–5 µM) but exhibit off-target effects due to bulky substituents .

Key Insight : The naphthyl-thiatriazole core balances potency and safety, making it superior to bulkier or more lipophilic analogs in selective antimicrobial applications .

Physicochemical Properties

Key Insight : The naphthyl group in this compound enhances solubility and bioavailability compared to phenyl or benzamide analogs .

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis often begins with the preparation of naphthyl-substituted thiosemicarbazides. For example, 1-naphthyl thiosemicarbazide can be synthesized by reacting 1-naphthylamine with thiocarbonyl diimidazole under anhydrous conditions. This intermediate serves as a precursor for cyclization into the thiatriazole ring.

Acid-Catalyzed Cyclization

Treatment of the thiosemicarbazide with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C induces cyclization, yielding the thiatriazole core. This method, adapted from analogous triazole syntheses, achieves moderate yields (50–65%). Critical parameters include:

-

Temperature control : Excessive heat leads to decomposition.

-

Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to HNO₂ minimizes side reactions.

Nucleophilic Substitution Reactions

Displacement of Leaving Groups

Pre-formed thiatriazole intermediates with reactive leaving groups (e.g., chloride at position 5) undergo nucleophilic substitution with 1-naphthylamine. For instance, 5-chloro-1,2,3,4-thiatriazole reacts with 1-naphthylamine in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound in 70–75% purity.

Solvent and Base Optimization

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates, while bases such as triethylamine (TEA) neutralize HCl byproducts. This approach mirrors methods used in arylaminothiatriazole syntheses.

Radical-Promoted Cyclization Approaches

Radical Initiation Strategies

Inspired by benzo[c]phenanthridine syntheses, radical cyclization offers a route to fused thiatriazole-naphthyl systems. A dicarbonyl precursor (e.g., 1,5-diketone) is treated with a radical initiator (e.g., AIBN) in the presence of 1-naphthylamine, inducing cyclization at 80°C. Yields remain modest (40–50%) due to competing side reactions.

Oxidative Coupling

Oxidants like Mn(OAc)₃ promote coupling between thiatriazole-thiols and naphthyl boronic acids, though this method requires further optimization for scalability.

Mannich Reaction-Based Syntheses

Formation of Mannich Bases

Reacting 5-mercapto-1,2,3,4-thiatriazole with formaldehyde and 1-naphthylamine in ethanol under reflux forms a Mannich base. This intermediate is subsequently reduced or hydrolyzed to yield the final product.

Reaction Conditions

-

Solvent : Ethanol or methanol.

-

Temperature : Reflux (78–80°C).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 1-Naphthylamine, thiocarbonyl diimidazole | 50–65 | 85–90 | Sensitivity to hydrolysis |

| Nucleophilic Substitution | 5-Chloro-thiatriazole, 1-naphthylamine | 70–75 | 95 | Requires pre-formed intermediate |

| Radical Cyclization | Dicarbonyl precursors, AIBN | 40–50 | 80–85 | Competing side reactions |

| Mannich Reaction | Thiatriazole-thiol, formaldehyde | 60–70 | 90–95 | Multi-step optimization |

Q & A

Q. What are the established synthetic methodologies for N-Naphthyl-1,2,3,4-thiatriazol-5-amine, and what key reaction conditions influence yield and purity?

The synthesis of this compound (C₇H₆N₄S, CAS 13078-30-3) typically involves multi-step reactions. Key steps include:

- Cyclocondensation : Using thiosemicarbazides or thioureas with naphthylamines under acidic or basic conditions to form the thiatriazole core.

- Substitution Reactions : Introducing functional groups via nucleophilic substitution, often employing reagents like chloramine T (for oxidative cyclization) or paraformaldehyde (for Mannich-type reactions) .

- Purification : Flash chromatography (e.g., Biotage® systems with gradients of methanol/CH₂Cl₂) or recrystallization to isolate the product .

Critical Conditions : Reaction temperature (70–100°C), solvent choice (e.g., ethanol, THF), and stoichiometric control of reagents to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- ¹H/¹³C NMR : Key markers include aromatic proton signals (δ 7.2–8.5 ppm for naphthyl groups) and amine protons (δ 5.5–6.5 ppm, broad). The thiatriazole ring protons appear as singlets (δ 8.0–9.0 ppm) .

- HRMS : Confirm molecular weight (178.2167 g/mol for C₇H₆N₄S) with precision <5 ppm error .

- IR : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) .

- Thermodynamic Data : Enthalpy of sublimation (ΔsubH) and formation (ΔfH°gas) from NIST databases provide stability insights .

Advanced Questions

Q. How can computational methods like DFT be applied to predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations are used to:

- Optimize Geometry : Determine bond lengths and angles (e.g., S–N and C–N bonds in the thiatriazole ring) .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites. For example, the electron-withdrawing thiatriazole core lowers LUMO energy, enhancing electrophilicity .

- Reaction Pathways : Simulate intermediates in substitution or cyclization reactions, such as transition states during ring formation .

Validation : Compare computed vibrational frequencies (IR/Raman) with experimental data to refine models .

Q. What strategies are employed to resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for thiatriazole derivatives?

Discrepancies in thermodynamic parameters (e.g., ΔfH°gas) arise from variations in experimental setups or sample purity. Mitigation strategies include:

- Controlled Replication : Reproduce measurements using standardized NIST protocols (e.g., calorimetry under inert atmospheres) .

- Computational Validation : Cross-check experimental ΔfH°gas with DFT-derived values (e.g., using Gaussian09 with B3LYP/6-311++G** basis sets) .

- Purity Assurance : Use HPLC or GC-MS to verify sample integrity (>98% purity) before data collection .

Q. How is the biological activity of this compound evaluated in anticancer research, and what in vitro models are commonly used?

- Cytotoxicity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values are calculated to assess potency .

- Mechanistic Studies :

- Molecular Docking : Target enzymes like topoisomerase II or 12/15-lipoxygenase using AutoDock Vina. The naphthyl group often shows π-π stacking with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.